molecular formula C24H31N5O2 B2649049 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 922117-11-1

3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No.: B2649049
CAS No.: 922117-11-1
M. Wt: 421.545
InChI Key: XAPFHNIPCHEJRG-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a pyrazolopyrimidine core, and a propanamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.

    Attachment of the 2-methylbenzyl Group: This is usually achieved through a nucleophilic substitution reaction, where the 2-methylbenzyl group is introduced to the pyrazolopyrimidine core.

    Incorporation of the Cyclohexyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the cyclohexyl group is attached to the nitrogen atom of the pyrazolopyrimidine ring.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride under basic conditions to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclohexyl group or the pyrazolopyrimidine core using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring in the 2-methylbenzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
  • 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide

Uniqueness

Compared to similar compounds, 3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide may exhibit unique biological activity due to the specific length and structure of its propanamide moiety. This structural variation can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-cyclohexyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h5-7,10,15,17,19H,2-4,8-9,11-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFHNIPCHEJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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